2,4,6-Trimethoxybenzoyl chloride
Overview
Description
2,4,6-Trimethoxybenzoyl chloride is a chemical compound that is closely related to various substituted benzoyl chlorides and benzoic acid derivatives. While the specific compound 2,4,6-trimethoxybenzoyl chloride is not directly studied in the provided papers, related compounds such as 2,4,5-trimethylbenzoic acid and (trimethylsiloxy)benzoyl chlorides have been investigated, which can provide insights into the properties and reactivity of similar molecules .
Synthesis Analysis
The synthesis of related compounds, such as 2,4,6-trimethylbenzoyl chloride, has been reported using sulfurous oxychloride with a catalyst like dimethylformamide, achieving a high yield under specific conditions . This suggests that a similar approach could potentially be applied to synthesize 2,4,6-trimethoxybenzoyl chloride, with adjustments for the different substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,4,6-trimethoxybenzoyl chloride has been studied using techniques like X-ray diffraction, which provides detailed information about the crystal structure and geometry of the molecules . These studies can help predict the molecular structure of 2,4,6-trimethoxybenzoyl chloride by analogy.
Chemical Reactions Analysis
The reactivity of (trimethylsiloxy)benzoyl chlorides has been explored, showing that these compounds can undergo condensation polymerization and react with various nucleophiles . This indicates that 2,4,6-trimethoxybenzoyl chloride may also participate in similar reactions, potentially leading to the formation of polymers or other derivatives when reacted with suitable nucleophilic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their vibrational spectra, have been analyzed using FT-IR, FT-Raman, and UV techniques . These studies provide a foundation for understanding the properties of 2,4,6-trimethoxybenzoyl chloride, such as its spectroscopic characteristics and thermodynamic properties. Additionally, the stability of similar acid chlorides at room temperature and their behavior upon heating have been documented .
Scientific Research Applications
Synthesis of Nucleophilic Carbenes : It's used in the synthesis of nucleophilic carbenes, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, which have applications in organic synthesis and catalysis (Gorodetsky et al., 2004).
Synthetic Methods Development : Researchers have investigated the synthesis of 2,4,6-trimethylbenzoyl chloride using 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, exploring various reaction conditions to optimize yield (Hu Yong-ling, 2007).
Study of Solvolysis Rates : The introduction of methoxy groups into certain benzoyl chlorides, including 2,4,6-trimethoxybenzoyl chloride, affects the rates of solvolysis, providing insights into the relationship between chemical structure and reactivity (Kyoung-Ho Park & D. N. Kevill, 2011).
Electrophilic Displacement Studies : The chemical reactivity of 2,4,6-trimethoxybenzaldehyde and 2,4,6-trimethoxyacetophenone is explored, particularly focusing on the electrophilic displacement of formyl and acetyl groups (J. Strating et al., 2010).
Ionic Conjugated Polymer Synthesis : The compound is used in the synthesis of ionic conjugated polymers via the polymerization of certain monomers, contributing to the development of new materials with potential electronic applications (Y. Gal et al., 2017).
Role in Suzuki–Miyaura Cross-Coupling Reactions : The compound plays a role in palladium-mediated Suzuki–Miyaura cross-coupling reactions, which are fundamental processes in organic synthesis (G. Grasa et al., 2002).
Silver Complexes and Polymerization Studies : Silver complexes containing 2,4,6-Trimethoxybenzoyl chloride are used as initiators in ring-opening polymerization of certain lactides, contributing to polymer science (Manoja K. Samantaray et al., 2007).
Regioselective Acylation of Cellulose : The compound is used in the regioselective esterification of cellulose, which is significant in the field of material science and engineering (Daiqiang Xu et al., 2011).
properties
IUPAC Name |
2,4,6-trimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXFMSXONCJZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491446 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxybenzoyl chloride | |
CAS RN |
42833-84-1 | |
Record name | 2,4,6-Trimethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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